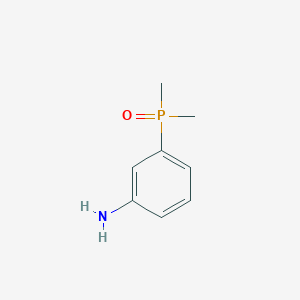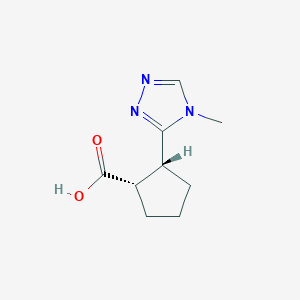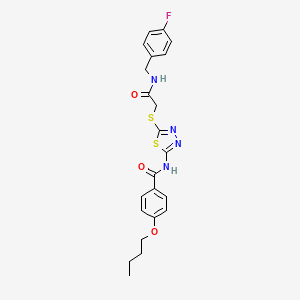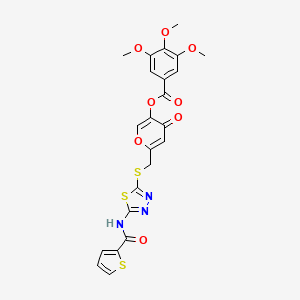
3-(Quinolin-7-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-7-yl)propanoic acid is an organic compound featuring a quinoline ring attached to a propanoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of biological activities, making derivatives like this compound valuable for research and development.
Wirkmechanismus
Target of Action
Quinoline derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a complex between the quinoline derivative and its target, which can alter the target’s function and lead to various downstream effects .
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, cancer progression, viral replication, microbial growth, and more .
Result of Action
Given the diverse biological activities of quinoline derivatives, the effects can be expected to be broad-ranging, potentially including antiviral, anti-inflammatory, anticancer, and other effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Quinolin-7-yl)propanoic acid. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Biochemische Analyse
Biochemical Properties
Quinoline, a key structural component of this compound, is known to have versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, often serving as a scaffold for drug discovery . Quinoline and its derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities .
Cellular Effects
Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Molecular Mechanism
Quinoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be relatively stable under normal conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-7-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable propanoic acid derivative.
Reaction Conditions: A common method involves the alkylation of quinoline with a propanoic acid derivative under basic conditions. This can be achieved using reagents such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Quinolin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce quinoline alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Quinoline alcohols.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Quinolin-7-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Vergleich Mit ähnlichen Verbindungen
- Quinoline-3-carboxylic acid
- Quinoline-4-carboxylic acid
- Quinoline-2-carboxylic acid
Comparison: 3-(Quinolin-7-yl)propanoic acid is unique due to the position of the propanoic acid moiety on the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other quinoline carboxylic acids. For instance, the position of the carboxylic acid group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
Eigenschaften
IUPAC Name |
3-quinolin-7-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-4-9-3-5-10-2-1-7-13-11(10)8-9/h1-3,5,7-8H,4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURFVKMNVNSHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCC(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
![4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2779850.png)
![N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2779851.png)
![N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide](/img/structure/B2779853.png)
![1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2779854.png)
![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)

![1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2779859.png)
![2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2779862.png)
![4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2779863.png)

